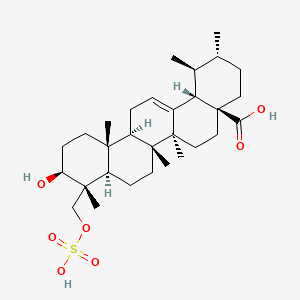
N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzoxazinone core: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the hydroxy(oxido)amino group: This step involves the oxidation of an amino group to form the hydroxy(oxido)amino functionality.
Coupling with 4-methylbenzenesulfonamide: The final step involves coupling the benzoxazinone derivative with 4-methylbenzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The oxido group can be reduced to form hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mécanisme D'action
The mechanism of action of N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(6-Amino-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide
- N-(2-(6-Hydroxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
37029-01-9 |
|---|---|
Formule moléculaire |
C21H15N3O6S |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(6-nitro-4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H15N3O6S/c1-13-6-9-15(10-7-13)31(28,29)23-19-5-3-2-4-16(19)20-22-18-11-8-14(24(26)27)12-17(18)21(25)30-20/h2-12,23H,1H3 |
Clé InChI |
PYLYZXBDFSKPBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)








